4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
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Overview
Description
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound known for its unique structure and properties It consists of a pyrimidine ring substituted with a phenyl group, which is further substituted with a 2,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl alcohol and 4-hydroxyphenyl-2-pyrimidinamine.
Reaction Conditions: The 2,4-dichlorobenzyl alcohol is reacted with 4-hydroxyphenyl-2-pyrimidinamine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxyphenyl-2-pyrimidinamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: A related compound with similar structural features.
4-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)-2-pyrimidinol: Another derivative with a hydroxyl group instead of an amine.
Uniqueness
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and pyrimidinamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-4-1-12(15(19)9-13)10-23-14-5-2-11(3-6-14)16-7-8-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMPPFUYBYBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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